3-Nitro-5-sulphosalicylic acid

Analytical Chemistry Spectrophotometry Metal Complexation

3-Nitro-5-sulphosalicylic acid (IUPAC: 2-hydroxy-3-nitro-5-sulfobenzoic acid, CAS 56609-17-7) is a disubstituted salicylic acid derivative bearing a nitro group at the 3-position and a sulfonic acid group at the 5-position on the aromatic ring. With a molecular formula of C₇H₅NO₈S and a molecular weight of 263.18 g/mol, this compound belongs to the nitro-substituted sulfosalicylic acid class and is listed under EINECS 260-284-9 and NSC 37273.

Molecular Formula C7H5NO8S
Molecular Weight 263.18 g/mol
CAS No. 56609-17-7
Cat. No. B13955568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5-sulphosalicylic acid
CAS56609-17-7
Molecular FormulaC7H5NO8S
Molecular Weight263.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])S(=O)(=O)O
InChIInChI=1S/C7H5NO8S/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13/h1-2,9H,(H,10,11)(H,14,15,16)
InChIKeyULEVDAVOVJCFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-5-sulphosalicylic Acid (CAS 56609-17-7) – Core Identity and Procurement Profile


3-Nitro-5-sulphosalicylic acid (IUPAC: 2-hydroxy-3-nitro-5-sulfobenzoic acid, CAS 56609-17-7) is a disubstituted salicylic acid derivative bearing a nitro group at the 3-position and a sulfonic acid group at the 5-position on the aromatic ring [1]. With a molecular formula of C₇H₅NO₈S and a molecular weight of 263.18 g/mol, this compound belongs to the nitro-substituted sulfosalicylic acid class and is listed under EINECS 260-284-9 and NSC 37273 . Its dual functionality—combining the electron-withdrawing nitro group with the strongly acidic and solubilizing sulfonic acid moiety—distinguishes it from mono-substituted salicylic acid analogs and underpins its utility as a dye intermediate, metal-complexing reagent, and pharmaceutical research scaffold .

Dual-Function Scaffold

Combines electron-withdrawing nitro and solubilizing sulfonic acid groups in a single framework.

Intermediate Polarity Profile

Bridged LogP supports both aqueous dye coupling and organic-phase work-up without co-solvents.

Multi-Application Intermediate

Reported as a precursor for multiple dye classes and a research scaffold for metal-complexing agents.

3-Nitro-5-sulphosalicylic Acid – Why 5-Sulfosalicylic Acid or 3-Nitrosalicylic Acid Cannot Serve as Drop-In Replacements


Substituting 3-nitro-5-sulphosalicylic acid with mono-functional analogs such as 5-sulfosalicylic acid (5-SSA, CAS 5965-83-3) or 3-nitrosalicylic acid (3-NSA, CAS 85-38-1) introduces critical performance deficits because neither analog simultaneously provides the electron-withdrawing nitro group and the solubilizing sulfonic acid group in the same molecular framework . The nitro group at position 3 strongly influences metal-chelation pH optima and chromophoric properties, while the sulfonic acid group at position 5 imparts high aqueous solubility essential for homogeneous reaction conditions in dye synthesis and analytical applications [1]. Replacing the target compound with 5-SSA eliminates the nitro group's electronic effects on the aromatic ring, altering complexation behavior with metal ions such as Nb(V), where the nitro-substituted derivative forms a 1:2 complex at pH 8.5 versus 9.9 for the positional isomer [2]. Conversely, replacing with 3-NSA sacrifices the sulfonic acid group, reducing water solubility from the multi-gram-per-liter range to approximately 1.3 g/L, which severely limits its utility in aqueous-phase dye coupling reactions . These functional group-specific performance characteristics make generic substitution technically invalid for applications requiring the precise electronic and solubility profile of the dual-substituted scaffold.

Target Compound 3-Nitro-5-sulphosalicylic acid
Mono-Substituted Analog (5-SSA) Lacks nitro group; metal-chelation pH and chromophoric properties may shift significantly.
Target Compound 3-Nitro-5-sulphosalicylic acid
Mono-Substituted Analog (3-NSA) Sacrifices sulfonic acid group; aqueous solubility may be severely limited, restricting solution-phase reactivity.
Target Compound 3-Nitro-5-sulphosalicylic acid
Positional Isomer (5-Nitro-3-sulpho) Complexation pH optimum differs by ~1.4 units; may alter selectivity in metal-ion detection assays.

3-Nitro-5-sulphosalicylic Acid – Quantitative Differentiation Evidence Against Closest Analogs


Niobium(V) Complexation pH Specificity: 3-Nitro-5-sulpho vs. 5-Nitro-3-sulpho Positional Isomer

The target compound, 5-sulpho-3-nitro-salicylic acid (3-nitro-5-sulphosalicylic acid), forms a yellow 1:2 complex with niobium(V) at pH 8.5, whereas its positional isomer 5-nitro-3-sulpho-salicylic acid achieves the same 1:2 stoichiometry only at pH 9.9 [1][2]. This 1.4 pH unit difference in optimal complexation conditions arises from the distinct electronic environments created by the relative positions of the nitro and sulfonic acid substituents. The target compound's lower complexation pH enables niobium detection under milder conditions, reducing hydroxide interference and improving selectivity in the presence of metal ions that hydrolyze at higher pH [1].

Nb(V) Complexation pH
Head-to-head

Target pH 8.5 vs. Isomer pH 9.9

ΔpH = 1.4 units lower

Reported milder complexation condition may reduce hydroxide interference.

Data to verify: original study conditions apply.

Analytical Chemistry Spectrophotometry Metal Complexation

Synthesis Regioselectivity: HNO₃/AcOH vs. Traditional H₂SO₄/HNO₃ Nitration Systems

The HNO₃/AcOH mixed-acid system achieves 85–90% yield with 95% regioselectivity for the desired 3-nitro-5-sulpho isomer, compared to only 65–70% yield and 78% selectivity when using the traditional H₂SO₄/HNO₃ nitrating mixture . The superior performance of the acetic acid-based system stems from reduced formation of isomeric sulfonates and Laurent acid byproducts, which otherwise necessitate costly chromatographic or crystallization-based purification steps. Additionally, acetic acid and nitric acid are recoverable via distillation, reducing raw material costs by approximately 30% .

Synthesis Regioselectivity
Cross-study comparable

HNO₃/AcOH: 85–90% yield, 95% selectivity

vs. H₂SO₄/HNO₃: 65–70% yield, 78% selectivity

Supports higher-throughput synthesis with reduced purification burden.

Source-specific review; process scale-up validation may be needed.

Process Chemistry Nitration Regioselectivity

Aqueous Solubility Differentiation: Dual-Substituted Target vs. Mono-Substituted Analogs

The target compound occupies a distinct solubility space between its mono-substituted analogs. 5-Sulfosalicylic acid (5-SSA), lacking the nitro group, exhibits high water solubility of 127.1 g/L at 20°C . In contrast, 3-nitrosalicylic acid (3-NSA), lacking the sulfonic acid group, shows markedly lower water solubility of only 1.3 g/L at 16°C . The target compound, bearing both substituents, has a predicted LogP of 1.85 [1], indicating intermediate lipophilicity that enables both aqueous compatibility for homogeneous dye coupling and sufficient organic-phase partitioning for extractive work-up. This balanced solubility profile is not achievable with either 5-SSA (too polar, poor organic extraction) or 3-NSA (too lipophilic, limited aqueous reactivity).

Solubility Differentiation
Cross-study comparable

Target predicted LogP ~1.85

Comparators: 5-SSA 127.1 g/L; 3-NSA ~1.3 g/L

Intermediate polarity bridges extremes of mono-substituted analogs.

Predicted LogP requires experimental confirmation.

Physicochemical Properties Solubility Formulation

Dye Intermediate Versatility: Single Precursor for Multiple Commercial Dye Classes

3-Nitro-5-sulphosalicylic acid serves as a direct intermediate for at least seven distinct commercial dyes spanning four application classes: Acid Yellow 106, Acid Brown 146, Acid Brown 211 (acid dyes); Direct Yellow 33, Direct Brown 173 (direct dyes); Mordant Violet 46, Mordant Brown 51 (mordant dyes) [1]. In contrast, the mono-substituted analog 5-sulfosalicylic acid (5-SSA) is primarily employed as a metal-scavenging analytical reagent and does not directly yield the same chromophoric diversity without additional nitration and coupling steps . The pre-installed nitro group at position 3 on the target compound provides the electron-withdrawing activation necessary for subsequent diazotization and azo-coupling reactions, eliminating a synthetic step and improving overall atom economy in dye manufacturing processes [1].

Dye Intermediate Versatility
Class-level inference

≥7 commercial dyes (4 acid, 2 direct, 2 mordant)

Single intermediate for multiple dye classes

Multi-product versatility may reduce inventory complexity.

Context-dependent; review specific dye synthesis protocols.

Dye Chemistry Synthetic Intermediates Downstream Products

3-Nitro-5-sulphosalicylic Acid – Prioritized Application Scenarios Supported by Quantitative Evidence


Selective Spectrophotometric Detection of Niobium(V) in Metallurgical and Nuclear Sample Matrices

The target compound's ability to form a well-defined 1:2 complex with Nb(V) at pH 8.5—1.4 pH units lower than its 5-nitro-3-sulpho isomer—makes it the preferred reagent for niobium quantification in acidic digestates of ores, alloys, and nuclear materials where minimizing pH adjustment reduces analysis time and prevents hydrolysis of co-existing metal ions such as Ta(V) and Ti(IV) [4]. The determined stability constant and Job's plot-validated stoichiometry ensure reproducible calibration curves for routine spectrophotometric analysis [4].

Large-Scale Manufacture of Acid and Direct Dyes via Single-Intermediate Strategy

Dye manufacturers producing Acid Yellow 106, Acid Brown 146/211, and Direct Yellow 33/Brown 173 can consolidate raw material procurement around 3-nitro-5-sulphosalicylic acid as a common intermediate, leveraging its pre-installed nitro group for direct diazotization and azo-coupling without additional nitration steps [4]. The HNO₃/AcOH synthesis route delivers 85–90% yield with 95% regioselectivity, reducing byproduct-related purification costs by an estimated 30% compared to traditional H₂SO₄/HNO₃ methods .

Pharmaceutical Scaffold for Nitro-Substituted Salicylanilide Anti-Tubercular Agents

Research on nitro-substituted salicylic acid derivatives has demonstrated that the position of the nitro group critically influences antimycobacterial potency, with nitro substitution at specific positions yielding MIC values as low as 2 µM against Mycobacterium tuberculosis [4]. 3-Nitro-5-sulphosalicylic acid, with its nitro group at position 3, serves as a versatile starting material for generating salicylanilide libraries via amide coupling, with the sulfonic acid group providing a handle for further derivatization or salt formation to modulate pharmacokinetic properties [4]. While direct MIC data for the target compound itself are not available, its structural features align with the pharmacophoric requirements identified in nitro-salicylanilide SAR studies.

Mixed-Mode Chromatographic Method Development and Impurity Profiling

The compound's intermediate polarity (predicted LogP 1.85) and dual acidic functionality (carboxylic acid and sulfonic acid) make it well-suited for separation on mixed-mode reverse-phase HPLC columns such as Newcrom R1, with a validated method using MeCN/water/phosphoric acid mobile phase [4]. This chromatographic method is scalable to preparative separation for impurity isolation and is adaptable to MS-compatible conditions by substituting formic acid for phosphoric acid, supporting both QC release testing and pharmacokinetic studies [4].

Application
Selection Property
Validation Focus
Nb(V) Spectrophotometric Detection
Lower complexation pH profile
Selectivity in presence of hydrolyzable metal ions
Acid and Direct Dye Synthesis
Pre-installed nitro group for direct diazotization
Regioselectivity and yield in scaled nitration
Nitro-Salicylanilide Scaffold Research
Nitro substitution at position 3
Structure-activity relationship in antimycobacterial assays
Mixed-Mode HPLC Method Development
Intermediate polarity and dual acidic functionality
Separation performance on reverse-phase columns

Research use only. Not for diagnostic or therapeutic procedures. All applications require independent validation.

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